molecular formula C23H24S2Sn B14431853 Methyl tris(2-methylphenyl)stannanecarbodithioate CAS No. 79634-86-9

Methyl tris(2-methylphenyl)stannanecarbodithioate

Katalognummer: B14431853
CAS-Nummer: 79634-86-9
Molekulargewicht: 483.3 g/mol
InChI-Schlüssel: LZWNVUBTLUAZEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl tris(2-methylphenyl)stannanecarbodithioate is an organotin compound characterized by the presence of a tin atom bonded to three 2-methylphenyl groups and one carbodithioate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl tris(2-methylphenyl)stannanecarbodithioate typically involves the reaction of trimethylstannyl chloride with sodium diethyldithiocarbamate in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:

(CH3)3SnCl+NaS2CNEt2(CH3)3SnS2CNEt2+NaCl\text{(CH}_3)_3\text{SnCl} + \text{NaS}_2\text{CNEt}_2 \rightarrow \text{(CH}_3)_3\text{SnS}_2\text{CNEt}_2 + \text{NaCl} (CH3​)3​SnCl+NaS2​CNEt2​→(CH3​)3​SnS2​CNEt2​+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl tris(2-methylphenyl)stannanecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.

    Substitution: The tin atom can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted organotin compounds.

Wissenschaftliche Forschungsanwendungen

Methyl tris(2-methylphenyl)stannanecarbodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl tris(phenyl)stannanecarbodithioate
  • Methyl tris(4-methylphenyl)stannanecarbodithioate
  • Methyl tris(2-chlorophenyl)stannanecarbodithioate

Uniqueness

Methyl tris(2-methylphenyl)stannanecarbodithioate is unique due to the presence of the 2-methylphenyl groups, which influence its steric and electronic properties

Eigenschaften

79634-86-9

Molekularformel

C23H24S2Sn

Molekulargewicht

483.3 g/mol

IUPAC-Name

methyl tris(2-methylphenyl)stannylmethanedithioate

InChI

InChI=1S/3C7H7.C2H3S2.Sn/c3*1-7-5-3-2-4-6-7;1-4-2-3;/h3*2-5H,1H3;1H3;

InChI-Schlüssel

LZWNVUBTLUAZEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1[Sn](C2=CC=CC=C2C)(C3=CC=CC=C3C)C(=S)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.